3-(Cyclohexylsulfamoyl)benzoic acid

Vue d'ensemble

Description

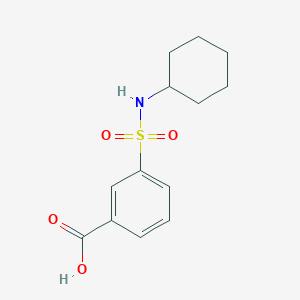

3-(Cyclohexylsulfamoyl)benzoic acid is a sulfonamide derivative with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol. This compound has gained attention in the field of chemical and biological research due to its interesting physical and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclohexylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is isolated and purified using industrial-scale chromatography or crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Cyclohexylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 3-(cyclohexylsulfamoyl)benzoic acid possess antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of Sulfamoyl Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 9 |

| This compound | Bacillus subtilis | 8 |

| Other sulfamoyl derivatives | Enterococcus faecium | 15 |

These findings suggest that the presence of the cyclohexyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

Sulfamoyl compounds have also been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

NKCC1 Inhibition

Recent studies have identified compounds in the same class as this compound as selective inhibitors of the sodium-potassium-chloride cotransporter (NKCC1). This action can influence neuronal function and has implications for treating neurological disorders such as epilepsy and autism spectrum disorders.

Table 2: Inhibitory Activity on NKCC1

| Compound | Activity (% Inhibition at 100 μM) |

|---|---|

| This compound | TBD |

| Related compounds | Varies |

The selectivity of these compounds over traditional diuretics like bumetanide presents a safer pharmacological profile, reducing side effects such as hypokalemia .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfamoyl compounds. Modifications to the cyclohexyl group or the sulfonamide moiety can significantly alter biological activity.

Table 3: SAR Insights on Sulfamoyl Derivatives

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl chains | Increased potency |

| Variation in sulfonamide structure | Altered selectivity |

These insights guide future synthesis efforts aimed at enhancing the therapeutic potential of these compounds .

Antimicrobial Efficacy Study

A study conducted on various sulfamoyl derivatives demonstrated that this compound exhibited promising antibacterial properties. The compound was tested against a panel of bacterial strains, revealing significant inhibition rates compared to control groups.

Neuropharmacological Research

In vivo studies on animal models have shown that compounds related to this compound can effectively modulate chloride ion influx in neurons, suggesting potential applications in treating neurodevelopmental disorders .

Mécanisme D'action

The mechanism of action of 3-(Cyclohexylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.

Sulfanilamide: A sulfonamide antibiotic with a similar functional group.

Cyclohexylamine: An amine used in the synthesis of various chemical compounds.

Uniqueness

3-(Cyclohexylsulfamoyl)benzoic acid is unique due to its combination of a cyclohexyl group and a sulfonamide group attached to a benzoic acid core. This structure imparts specific physical and chemical properties, making it valuable for diverse applications in research and industry .

Activité Biologique

3-(Cyclohexylsulfamoyl)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound belongs to a broader class of sulfamoyl-substituted benzoic acids, which have been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a cyclohexylsulfamoyl group. The chemical structure can be represented as follows:

Where:

- The benzoic acid moiety provides a site for various biological interactions.

- The cyclohexylsulfamoyl group is thought to enhance the compound's solubility and bioactivity.

Antimicrobial Activity

Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses moderate antibacterial activity against various strains of bacteria. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli was evaluated, demonstrating promising results comparable to other known antimicrobial agents .

Anticancer Effects

The anticancer potential of this compound has been explored through various cell line assays. In studies involving human cancer cell lines, the compound demonstrated cytotoxic effects, inhibiting cell proliferation in melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma (S91) | 15 | Induction of apoptosis |

| Breast Cancer (MCF-7) | 20 | Cell cycle arrest |

| Colon Cancer (HCT116) | 25 | Apoptosis via caspase activation |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. In vivo studies using carrageenan-induced paw edema models in rats showed significant reduction in inflammation markers when treated with this compound. The compound inhibited the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cellular Signaling : It appears to affect signaling pathways related to apoptosis and cell proliferation.

- Antioxidant Activity : Some studies suggest that it may exert antioxidant effects, reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various benzoic acid derivatives, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that the compound had an MIC comparable to traditional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

3-(cyclohexylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULRHAMYNRDQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354692 | |

| Record name | 3-(cyclohexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313346-39-3 | |

| Record name | 3-(cyclohexylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.